Azure B

Vue d'ensemble

Description

Le Bleu d'azur, également connu sous le nom de chlorure de Bleu d'azur, est un colorant cationique et un métabolite majeur du bleu de méthylène. Il est largement utilisé dans les colorations biologiques, en particulier dans les colorations au Bleu d'azur et à l'éosine pour les frottis sanguins. Le Bleu d'azur est connu pour son inhibition sélective et réversible de la monoamine oxydase A (MAO-A), ce qui le rend important à la fois en recherche et en milieu clinique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Bleu d'azur est synthétisé à partir du bleu de méthylène par un processus de déméthylation. La réaction implique généralement l'utilisation d'acides ou de bases forts pour éliminer les groupes méthyle du bleu de méthylène, ce qui entraîne la formation de Bleu d'azur. Les conditions de réaction comprennent souvent des températures élevées et des niveaux de pH contrôlés pour assurer l'obtention du produit souhaité.

Méthodes de production industrielle : Dans les milieux industriels, le Bleu d'azur est produit en grandes quantités en utilisant des processus de déméthylation similaires, mais à l'échelle pour tenir compte de volumes plus importants. Le processus implique une surveillance continue et un ajustement des conditions de réaction pour maintenir la qualité et le rendement du produit. Le produit final est purifié par cristallisation ou d'autres techniques de séparation pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions : Le Bleu d'azur subit diverses réactions chimiques, notamment :

Oxydation : Le Bleu d'azur peut être oxydé pour former différents états d'oxydation, ce qui peut modifier sa couleur et ses propriétés de coloration.

Réduction : Les réactions de réduction peuvent convertir le Bleu d'azur en son composé parent, le bleu de méthylène.

Substitution : Le Bleu d'azur peut participer à des réactions de substitution où ses groupes fonctionnels sont remplacés par d'autres groupes chimiques.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou la poussière de zinc sont souvent utilisés.

Substitution : Divers nucléophiles peuvent être utilisés en conditions acides ou basiques pour réaliser des réactions de substitution.

Principaux produits :

Oxydation : Différents produits d'oxydation selon l'étendue de l'oxydation.

Réduction : Bleu de méthylène.

Substitution : Divers dérivés substitués du Bleu d'azur selon le nucléophile utilisé.

Applications De Recherche Scientifique

Cellular and Molecular Biology

Nucleic Acid Staining

Azure B is primarily utilized for staining nucleic acids, especially DNA and RNA. Its strong affinity for these molecules allows for effective visualization under a microscope, making it essential in various staining techniques.

- Application : this compound is frequently employed in the Romanowsky stain, which is crucial for differentiating cellular components in hematological samples. It interacts with eosin to produce a characteristic purple color in leukocytes, aiding in the identification of different types of white blood cells .

- Case Study : In a study examining blood smears from patients with leukemia, this compound was instrumental in highlighting abnormal leukocyte populations, thus facilitating accurate diagnosis .

Histology and Cytology

Tissue Staining

In histopathology, this compound is used to stain tissue samples, allowing for clear visualization of tissue architecture and cellular morphology. This application is vital for identifying cancerous tissues and other pathological conditions.

- Application : this compound is often combined with other stains like Giemsa or Wright’s stain for chromosomal banding during karyotyping, which helps detect chromosomal abnormalities associated with genetic disorders such as Down syndrome .

- Data Table: Common Staining Techniques Using this compound

| Technique | Description | Application Area |

|---|---|---|

| Romanowsky Stain | Combines this compound with eosin for blood smears | Hematology |

| Giemsa Stain | Used for chromosomal banding | Cytogenetics |

| Wright’s Stain | Differential staining for blood cell identification | Hematological diagnostics |

Environmental Science

Adsorption Studies

this compound has been studied for its adsorption properties in environmental applications, particularly in wastewater treatment.

- Application : Research has shown that this compound can effectively adsorb contaminants from aqueous solutions, making it a potential candidate for environmental remediation efforts .

- Case Study : A study investigating the adsorption isotherm of this compound on modified materials demonstrated significantly higher adsorption capacities compared to untreated materials, indicating its effectiveness in removing pollutants from water sources .

Electrochemical Applications

Sensor Development

Recent advances have highlighted the use of polymeric forms of this compound in electrochemical sensors.

- Application : Poly(this compound) has been employed in DNA sensors due to its reversible redox properties. This allows for sensitive detection of specific DNA interactions through changes in electrostatic interactions .

- Data Table: Electrochemical Properties of Poly(this compound)

| Parameter | Value |

|---|---|

| Peak Current | Decreased with DNA interaction |

| Sensor-to-Sensor Repeatability | 3.8% (fresh), 5.5% (after storage) |

| Absolute Signal Decrease | 10% over six weeks |

Mécanisme D'action

Azure B exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A). By inhibiting this enzyme, this compound increases the levels of monoamines such as serotonin and norepinephrine in the brain, which can have antidepressant effects. The compound binds to the active site of MAO-A, preventing the breakdown of these neurotransmitters and thereby enhancing their availability and activity .

Comparaison Avec Des Composés Similaires

Methylene Blue: The parent compound of Azure B, used for similar staining purposes and also has MAO-A inhibitory properties.

Azure A: Another metabolite of Methylene blue, used in similar staining applications but with slightly different staining properties.

Thionine: A related dye with similar chemical structure and applications in biological staining.

Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an MAO-A inhibitor. Its distinct staining properties make it particularly useful in differentiating cellular components in biological samples. Additionally, its potential therapeutic applications in treating depression and certain cancers highlight its versatility and importance in both research and clinical settings .

Activité Biologique

Azure B, a metabolite of methylene blue (MB), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the pharmacological properties of this compound, focusing on its interactions with various biological targets, its role as an inhibitor of key enzymes, and its applications in medical research.

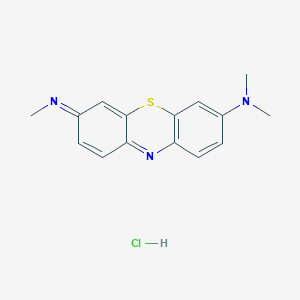

This compound is a cationic dye that binds preferentially to negatively charged molecules, particularly nucleic acids and proteins. Its chemical structure includes two methyl groups, which enhance its reactivity compared to Azure A. This increased reactivity contributes to this compound's strong affinity for DNA and RNA, making it a valuable tool in cellular analysis and histology .

Mechanism of Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, notably:

- Acetylcholinesterase (AChE) : this compound inhibits AChE with an IC50 value of 0.486 μM, demonstrating reversible competitive inhibition . This activity may contribute to enhancing cholinergic transmission, which has implications for neurodegenerative diseases such as Alzheimer's.

- Butyrylcholinesterase (BuChE) : The compound also inhibits BuChE with an IC50 of 1.99 μM, albeit with lower potency than AChE .

- Monoamine Oxidase A (MAO-A) : this compound is a potent inhibitor of MAO-A with an IC50 value of 11 nM, significantly more potent than MB itself (IC50 = 70 nM). This inhibition is reversible and suggests potential applications in mood disorders and neuroprotection .

2. Biological Activities and Applications

The biological activities of this compound extend beyond enzyme inhibition. Key findings from various studies include:

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus. It is utilized in staining techniques that help visualize bacterial infections in clinical samples .

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The dye's ability to intercalate with DNA leads to apoptosis in malignant cells, making it a candidate for further research in cancer therapies .

Table 1: Summary of Biological Activities of this compound

4. Future Directions

Research into the pharmacological profile of this compound continues to expand. Potential areas for future investigation include:

- Therapeutic Applications : Given its enzyme inhibition properties, further studies could explore the use of this compound in treating neurodegenerative diseases or mood disorders.

- Combination Therapies : Investigating the synergistic effects of this compound with other pharmacological agents may enhance therapeutic efficacy against resistant bacterial strains or cancer cells.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Azure B in laboratory settings?

To synthesize this compound reproducibly, follow a stepwise approach: (1) Optimize reaction stoichiometry using controlled pH conditions (typically 6.5–7.0) to minimize byproducts. (2) Validate purity via high-performance liquid chromatography (HPLC) with UV-Vis detection at λ_max ≈ 620 nm . (3) Document procedural deviations (e.g., temperature fluctuations) to identify reproducibility challenges. Cross-reference protocols from peer-reviewed synthetic chemistry studies to align with best practices .

Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?

Combine spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.

- Mass Spectrometry (MS): Employ ESI-MS to verify molecular weight (MW: ~305 g/mol) and fragmentation patterns.

- UV-Vis Spectroscopy: Validate absorbance maxima in aqueous and organic solvents to assess solvatochromic effects. Cross-validate results against published spectral libraries to mitigate instrumental variability .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

- Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean queries (e.g., "this compound AND (pharmacokinetics OR bioactivity)"). Apply filters for publication date (last 10 years) and study type (in vitro/in vivo) .

- Gap Analysis: Map contradictions in reported IC₅₀ values using a comparative table (e.g., cell lines, exposure durations) to identify understudied areas .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s spectral data across studies?

Adopt a multi-lab validation framework:

- Replicate Studies: Reproduce experiments using identical equipment settings and reagent batches.

- Data Normalization: Apply baseline correction algorithms to raw spectral data to reduce instrumentation bias.

- Collaborative Analysis: Share datasets via platforms like Zenodo for peer validation . Publish detailed metadata (e.g., solvent purity, spectrometer calibration) to enhance cross-study comparability .

Q. What methodologies optimize this compound’s experimental conditions for specific biomedical applications?

Use Design of Experiments (DoE) :

- Variables: Test pH, temperature, and concentration ranges using a factorial design.

- Response Surface Modeling (RSM): Identify optimal conditions for maximal bioactivity (e.g., antioxidant assays). Validate findings with dose-response curves and negative controls to isolate this compound-specific effects .

Q. Which statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values.

- ANOVA/MANOVA: Compare variance across treatment groups; apply post-hoc tests (Tukey’s HSD) for pairwise differences. Use software like GraphPad Prism or R for robust error estimation .

Q. How can this compound research findings be integrated into existing computational models of dye-protein interactions?

- Data Structuring: Represent binding affinity (Kd) and thermodynamic parameters (ΔG) in standardized tables (see Tab2Know framework) .

- Molecular Docking: Upload this compound’s 3D structure (PubChem CID: 2724335) to platforms like AutoDock Vina for in silico validation. Cross-reference experimental IC₅₀ values with simulated docking scores to refine predictive models .

Q. Methodological Best Practices

- Data Contradiction Analysis: Create conflict matrices to visualize discrepancies in reported bioactivity or stability metrics. Annotate with methodological variables (e.g., assay type, sample preparation) .

- FAQs for Peer Review: Structure questions using Google’s PAA-derived templates (e.g., "How does pH affect this compound’s stability?") to anticipate reviewer inquiries .

- Ethical Documentation: Archive raw data and analysis scripts in repositories like Figshare to comply with FAIR principles .

Propriétés

IUPAC Name |

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDJEIWCTMMZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040158, DTXSID40944111 | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-55-5, 1231958-32-9 | |

| Record name | Azure B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azure B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azure B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.